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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1139454 Get Quote

An In-depth Analysis for Researchers and Drug
Development Professionals
This technical guide provides a comprehensive overview of ENMD-2076, a potent, orally

bioavailable, multi-targeted kinase inhibitor. The document details its chemical structure,

physicochemical properties, mechanism of action, and key experimental data, offering valuable

insights for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties
ENMD-2076 is a synthetic small molecule belonging to the 2,4-diaminopyrimidine class of

compounds.[1] Its chemical structure is characterized by a central pyrimidine ring, which serves

as a scaffold for various functional groups that contribute to its kinase inhibitory activity.

Table 1: Chemical Identifiers and Properties of ENMD-2076
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Property Value

IUPAC Name

(E)-N-(5-methyl-1H-pyrazol-3-yl)-6-(4-

methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine

(2R,3R)-2,3-dihydroxysuccinate[2]

Molecular Formula C21H25N7[3]

Molecular Weight 375.47 g/mol [3]

CAS Number 934353-76-1[3]

SMILES String
CC1=CC(NC2=NC(/C=C/C3=CC=CC=C3)=NC(

N4CCN(CC4)C)=C2)=NN1[3]

Appearance White to light yellow solid[3]

Table 2: Solubility of ENMD-2076

Solvent Solubility

DMSO ≥ 31 mg/mL (82.56 mM)[3]

Water Insoluble[4]

Ethanol Insoluble[4]

Mechanism of Action: A Multi-Pronged Attack on
Cancer Signaling
ENMD-2076 exerts its anti-cancer effects by targeting several key signaling pathways crucial

for tumor growth, proliferation, and angiogenesis.[5][6] Its primary targets are Aurora kinases,

Vascular Endothelial Growth Factor Receptors (VEGFRs), and FMS-like tyrosine kinase 3

(Flt3).[7]

Inhibition of Aurora Kinase Signaling
ENMD-2076 is a potent inhibitor of Aurora kinases, particularly Aurora A, which are

serine/threonine kinases that play a critical role in mitotic progression.[5][8] By inhibiting Aurora
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A, ENMD-2076 disrupts the formation of the mitotic spindle, leading to G2/M cell cycle arrest

and subsequent apoptosis.[1]
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ENMD-2076 inhibits Aurora A, leading to G2/M arrest and apoptosis.
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Disruption of Angiogenesis via VEGFR Inhibition
ENMD-2076 targets VEGFRs, key receptors in the signaling pathway of VEGF, a potent pro-

angiogenic factor. By inhibiting VEGFR, ENMD-2076 blocks the downstream signaling

cascade, including the PI3K/Akt and MAPK pathways, thereby inhibiting endothelial cell

proliferation and migration, which are essential for the formation of new blood vessels.[9][10]
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Click to download full resolution via product page

ENMD-2076 inhibits VEGFR, blocking pro-angiogenic signaling.

Targeting Hematological Malignancies through Flt3
Inhibition
ENMD-2076 is also a potent inhibitor of Flt3, a receptor tyrosine kinase often mutated and

constitutively activated in acute myeloid leukemia (AML).[11][12] Inhibition of Flt3 by ENMD-

2076 blocks downstream signaling pathways such as STAT5, PI3K/Akt, and MAPK, leading to

the suppression of leukemic cell proliferation and survival.[13]
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ENMD-2076 inhibits Flt3 signaling in hematological malignancies.
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Biological Activity and Efficacy
The multi-targeted nature of ENMD-2076 results in a broad spectrum of anti-cancer activity

across various tumor types.[2] Its efficacy has been demonstrated through numerous in vitro

and in vivo studies.

Table 3: In Vitro Kinase Inhibitory Activity of ENMD-2076 (IC50 values)

Kinase Target IC50 (nM)

Flt3 1.86[7]

Aurora A 14[7]

VEGFR2/KDR 58.2[7]

VEGFR3/Flt4 15.9[7]

FGFR1 92.7[7]

FGFR2 70.8[7]

Src 56.4[7]

PDGFRα 56.4[7]

Table 4: In Vitro Anti-proliferative Activity of ENMD-2076 (IC50 values)

Cell Line Cancer Type IC50 (µM)

MV4:11 Leukemia 0.025 - 0.53[3]

HT29 Colon Carcinoma Not specified, but effective[3]

A375 Melanoma Not specified, but effective[3]

Multiple Myeloma Cell Lines Multiple Myeloma 2.99 - 7.06[5]

Experimental Protocols
In Vitro Kinase Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of ENMD-2076 against

target kinases.[5]

Methodology:

Recombinant human kinase enzymes (e.g., Aurora A, VEGFR2) are used.

Assays are performed in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2,

1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

ENMD-2076 is serially diluted to a range of concentrations.

The kinase, a specific peptide substrate, and ATP (at a concentration near the Km for each

enzyme) are incubated with the various concentrations of ENMD-2076.

Kinase activity is measured by quantifying the amount of phosphorylated substrate, often

using methods like radiometric assays (33P-ATP) or fluorescence-based assays.

IC50 values are calculated by plotting the percentage of kinase inhibition against the

logarithm of the ENMD-2076 concentration and fitting the data to a sigmoidal dose-response

curve.[5]

Cell Proliferation Assay (Sulforhodamine B Assay)
Objective: To assess the anti-proliferative effect of ENMD-2076 on adherent cancer cell lines.

[5]

Methodology:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with various concentrations of ENMD-2076 for a specified period

(e.g., 72 hours).

After treatment, the cells are fixed with trichloroacetic acid.

The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular

proteins.
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Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based

solution.

The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

The percentage of cell growth inhibition is calculated relative to untreated control cells.[5]

In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of ENMD-2076 in a living organism.[14]

Methodology:

Human cancer cells (e.g., HT-29 colon cancer cells) are subcutaneously injected into

immunocompromised mice (e.g., nude or SCID mice).[14]

Tumors are allowed to grow to a palpable size.

The mice are then randomized into control and treatment groups.

ENMD-2076 is administered orally at various doses (e.g., 100 or 200 mg/kg) daily for a

defined period (e.g., 28 days). The vehicle used for administration is typically sterile water.

[14]

Tumor volume is measured regularly using calipers.

At the end of the study, the tumors are excised and may be used for further analysis, such as

immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and angiogenesis

(e.g., CD31).[14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://aacrjournals.org/mct/article/10/1/126/90941/ENMD-2076-Is-an-Orally-Active-Kinase-Inhibitor
https://pubmed.ncbi.nlm.nih.gov/26235945/
https://pubmed.ncbi.nlm.nih.gov/26235945/
https://pubmed.ncbi.nlm.nih.gov/26235945/
https://pubmed.ncbi.nlm.nih.gov/26235945/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Studies

Kinase Assay
(IC50 Determination)

Cell Proliferation Assay
(Anti-proliferative Effect) In Vivo Studies

Promising
Results

Xenograft Model
(Anti-tumor Efficacy)

Pharmacodynamic Studies
(Biomarker Analysis)

Click to download full resolution via product page

A typical preclinical experimental workflow for evaluating ENMD-2076.

Synthesis Overview
While a detailed, step-by-step synthesis protocol for ENMD-2076 is proprietary, its structure as

a 2,4-diaminopyrimidine derivative suggests a synthetic route common for this class of

compounds. The synthesis of such molecules often involves the condensation of a guanidine

derivative with a β-dicarbonyl compound or its equivalent.[15] A plausible general approach

would involve the sequential reaction of a substituted pyrimidine with different amines to

introduce the side chains at the 2 and 4 positions.

Conclusion
ENMD-2076 is a promising multi-targeted kinase inhibitor with a well-defined mechanism of

action that involves the disruption of key signaling pathways in cancer. Its potent in vitro and in

vivo activity against a range of tumor types highlights its potential as a therapeutic agent. This

technical guide provides a solid foundation of its chemical and biological properties for

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1139454?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Pyrimidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


researchers and drug development professionals seeking to further explore its therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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